Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications
Antimitotic Agents and Cancer Research
Research has shown that derivatives of pyrazinyl carbamates, including those with structural similarities to Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate, exhibit potent antimitotic activity. These compounds bind to cellular tubulin, leading to cell cycle arrest at mitosis and showing cytotoxic activity against experimental neoplasms in mice. Such studies indicate the potential use of these compounds as anticancer agents, highlighting their significance in the development of new therapeutic strategies for cancer treatment (Temple et al., 1989).
Heterocyclic Synthesis
Compounds structurally related to this compound are used in heterocyclic synthesis, demonstrating the utility in creating novel heterocyclic compounds. For example, gas-phase pyrolysis of certain carbamates leads to the formation of substituted aminoazoles, showcasing the versatility of these compounds in synthesizing a wide range of heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Al-Awadi & Elnagdi, 1997).
Antimicrobial and Antitumor Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies have shown promising results, indicating the potential of these compounds in treating various infections and cancers. The ability of these compounds to inhibit the growth of bacteria and tumor cells suggests their importance in medicinal chemistry and drug development (Elewa et al., 2021).
Chemical Synthesis and Characterization
The synthesis and characterization of this compound derivatives have also been extensively studied. These studies not only provide insights into the chemical properties of these compounds but also open up possibilities for their application in various fields, including organic synthesis, material science, and pharmaceuticals. The detailed characterization of these compounds aids in understanding their potential uses and in the development of new compounds with improved properties (Sarvaiya et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazinamide derivatives, have been shown to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it might interact with specific enzymes or proteins in the mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Biochemical Pathways
Considering the anti-tubercular activity of similar compounds, it can be hypothesized that it might interfere with the synthesis of essential components of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Result of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it might lead to the death of mycobacterium tuberculosis cells, thereby helping in the treatment of tuberculosis .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(3-thiophen-3-ylpyrazin-2-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(11-23-19(25)26-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-27-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEQHXZATCZJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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